molecular formula C24H26FN3O4 B12020315 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 618073-88-4

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12020315
CAS No.: 618073-88-4
M. Wt: 439.5 g/mol
InChI Key: KXNBDQFETHFPLT-LSDHQDQOSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its complex structure, which includes a fluoro-methylbenzoyl group, a hydroxy group, a morpholinopropyl group, and a pyridinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro-Methylbenzoyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Morpholinopropyl Group: This could be done through a nucleophilic substitution reaction.

    Incorporation of the Pyridinyl Group: This might involve a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl group in the benzoyl moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.

Biology

In biological research, compounds like this one are often investigated for their potential as enzyme inhibitors or receptor ligands. They might be used in assays to study protein-ligand interactions.

Medicine

In medicinal chemistry, such compounds are of interest for their potential therapeutic properties. They might be screened for activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might make it suitable for specific applications, such as in coatings or polymers.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain, thereby altering the normal function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a different position of the pyridinyl group.

    4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Another isomer with the pyridinyl group in a different position.

Uniqueness

The uniqueness of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This might make it more effective or selective in certain applications compared to its isomers or other similar compounds.

Properties

CAS No.

618073-88-4

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H26FN3O4/c1-16-3-4-18(15-19(16)25)22(29)20-21(17-5-7-26-8-6-17)28(24(31)23(20)30)10-2-9-27-11-13-32-14-12-27/h3-8,15,21,29H,2,9-14H2,1H3/b22-20+

InChI Key

KXNBDQFETHFPLT-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)F

Origin of Product

United States

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